N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride
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Overview
Description
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 3,5-dimethoxybenzyl group attached to a 2-phenylethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various biomolecular targets .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit a broad spectrum of biological activity, including antitumor, antimicrobial, and antiviral activities . These properties are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
Biochemical Pathways
Similar compounds have been shown to act as dna intercalators and to inhibit topoisomerase or telomerase enzymes .
Result of Action
Similar compounds have shown significant activity against various cell lines, indicating potential cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different substitution patterns.
N-(10-(3,5-Dimethoxybenzyl)-9,10-dihydro-9-oxoacridin-2-yl)-2-aminoacetamide hydrochloride: A compound with a similar 3,5-dimethoxybenzyl group but different core structure.
Uniqueness
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and phenylethanamine groups
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14;/h3-7,10-12,18H,8-9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYZGSXQKGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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